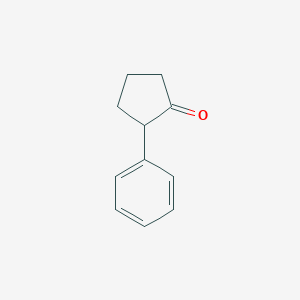

2-Phenylcyclopentan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153044. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPELEPAOYMNNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302716 | |

| Record name | 2-phenylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-34-1 | |

| Record name | 2-Phenylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylcyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1198-34-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Phenylcyclopentan-1-one chemical properties

An In-depth Technical Guide to 2-Phenylcyclopentan-1-one: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 1198-34-1) is a significant organic compound featuring a five-membered carbocyclic ring bearing a phenyl substituent adjacent to a carbonyl group.[1] This unique structural arrangement imparts a combination of aromatic and aliphatic ketone characteristics, making it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry.[1] Its physical form can be a colorless to pale yellow liquid or a low-melting powder with a distinct aromatic odor.[1] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its core chemical properties, synthesis methodologies, reactivity, and applications, with a focus on the underlying principles that govern its behavior.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research and development. The juxtaposition of a chiral center at the α-carbon and the electronic influence of the phenyl group and ketone functionality defines the character of this compound.

Core Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and literature searches. The key identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| CAS Number | 1198-34-1 | [2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₁H₁₂O | [2][3] |

| Molecular Weight | 160.21 g/mol | [2] |

| InChI | 1S/C11H12O/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | [2] |

| InChIKey | NPELEPAOYMNNRW-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | C1CC(C(=O)C1)C2=CC=CC=C2 | [2] |

Physicochemical Properties

The physical properties of this compound dictate its handling, purification, and reaction conditions. It is generally soluble in organic solvents while having limited solubility in water, a direct consequence of its predominantly hydrophobic carbon-based structure.[1]

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid or powder | [1] |

| Melting Point | 37-39 °C | |

| Boiling Point | 276.1 °C (at 760 mmHg) | [4] |

| Density | 1.072 g/cm³ | [4] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

| XLogP3-AA | 2.1 | [2] |

Spectroscopic Signature Analysis

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. The key features in the IR, NMR, and Mass Spectra of this compound are directly correlated to its functional groups and overall architecture.[5]

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band characteristic of the carbonyl (C=O) stretch of a five-membered ring ketone, typically found around 1740-1750 cm⁻¹. This is slightly higher than the ~1715 cm⁻¹ observed for acyclic ketones, a result of increased ring strain. Additional significant peaks include those for aromatic C=C stretching (~1600 and ~1495 cm⁻¹) and sp² C-H stretching from the phenyl group (>3000 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show multiplets in the aromatic region (typically ~7.2-7.4 ppm) corresponding to the five protons of the phenyl ring. The single proton at the chiral α-carbon (next to both the phenyl and carbonyl groups) will appear as a multiplet, likely shifted downfield. The remaining six protons on the cyclopentanone ring will appear as complex multiplets in the aliphatic region.

-

¹³C NMR: The carbonyl carbon is the most deshielded, appearing significantly downfield (~200-220 ppm). The carbons of the phenyl ring will resonate in the ~125-140 ppm range. The chiral α-carbon will also be downfield due to its proximity to both electron-withdrawing groups. The remaining aliphatic carbons of the cyclopentanone ring will appear upfield.[5]

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) will be observed at m/z = 160. Key fragmentation patterns would likely involve the loss of CO (m/z = 132) and fragmentation at the α-position, leading to characteristic phenyl-containing cations.

Synthesis Methodologies

The synthesis of this compound can be approached through various strategies, ranging from classical multi-step sequences to modern catalytic methods that offer greater efficiency and control.

Modern Catalytic Approaches: Photocatalytic α-Arylation

A state-of-the-art method for forging the α-aryl ketone linkage is through photocatalysis. This approach offers mild reaction conditions and avoids the use of stoichiometric organometallic reagents. The causality behind this choice is the ability to generate a radical at the α-position of the ketone under visible light, which can then be coupled with an aryl partner.

Sources

- 1. CAS 1198-34-1: 2-Phenylcyclopentanone | CymitQuimica [cymitquimica.com]

- 2. 2-Phenylcyclopentanone | C11H12O | CID 290154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Cyclopentanone,2-phenyl | CAS#:1198-34-1 | Chemsrc [chemsrc.com]

- 5. spectrabase.com [spectrabase.com]

2-Phenylcyclopentan-1-one physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 2-Phenylcyclopentan-1-one

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, and handling of this compound (CAS No: 1198-34-1). As a chiral ketone, this compound serves as a valuable building block and synthetic intermediate in diverse fields, including the development of pharmaceuticals, fine chemicals, and novel materials.[1] This document consolidates critical data on its physical state, spectroscopic signatures for structural verification, established synthetic routes, and essential safety protocols. The information is tailored for researchers, chemists, and drug development professionals who require a detailed and authoritative understanding of this versatile molecule for laboratory applications.

Introduction and Chemical Identity

This compound is an organic compound featuring a five-membered cyclopentanone ring substituted at the alpha-position with a phenyl group.[1] This structure imparts specific reactivity and chirality, making it a subject of interest in advanced organic synthesis. Its utility is highlighted in contemporary research, including photocatalytic α-arylation of cyclic ketones and transition-metal-free cross-coupling reactions, underscoring its role as a versatile research chemical.[2] It is an important intermediate in the synthesis of various high-value molecules and has potential applications in the formulation of fragrances.[1]

Key Identifiers:

Core Physicochemical Properties

The physical properties of this compound are fundamental to its handling, reaction setup, and purification. There is some variation in reported data regarding its physical state at room temperature, which is likely attributable to differences in sample purity or the specific stereoisomer being described. The data presented below is consolidated from multiple authoritative sources.

| Property | Value | Source(s) |

| Molecular Weight | 160.21 - 160.22 g/mol | [1][2][5][6] |

| Appearance | White to Off-White Solid/Powder or Colorless to Pale Yellow Liquid | [1][5] |

| Melting Point | 37-39 °C | |

| Note: A higher melting point of 126-127 °C is also reported but may correspond to a different isomer or be an outlier. | [4][5] | |

| Boiling Point | 276.1 °C at 760 mmHg (1 atm) | [6] |

| 145 °C at 25 Torr | [4][5] | |

| Density | 1.072 g/cm³ (Predicted) | [5][6] |

| Solubility | Limited solubility in water. Soluble in organic solvents; slightly soluble in Chloroform and Methanol. | [1][4][5] |

| Flash Point | 114.9 °C | [6] |

| Vapor Pressure | 0.0049 mmHg at 25 °C | [6] |

Spectroscopic Profile for Structural Elucidation

Unequivocal structural confirmation is paramount. The following sections describe the expected spectroscopic signatures for this compound, which are critical for identity verification post-synthesis or prior to use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct regions. Signals in the aromatic region (δ 7.2-7.4 ppm) correspond to the five protons of the phenyl group. The single proton at the chiral center (alpha to the carbonyl) would appear as a multiplet. The remaining six protons on the cyclopentanone ring would appear as complex multiplets in the aliphatic region (δ 1.8-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum is a key identifier, with public spectra available for reference.[2][7] Expected signals include the carbonyl carbon (C=O) downfield (around δ 215-220 ppm), several signals in the aromatic region (δ 125-140 ppm), the chiral methine carbon (α-carbon), and the aliphatic methylene carbons of the cyclopentanone ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. Publicly available vapor-phase IR spectra can be used for comparison.[2][8][9]

-

Strong Carbonyl (C=O) Stretch: A prominent, sharp absorption band is expected around 1740-1750 cm⁻¹ , characteristic of a five-membered cyclic ketone.

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: Signals will appear just below 3000 cm⁻¹ .

-

Aromatic C=C Bending: Overtone and combination bands will be present in the 1600-2000 cm⁻¹ region, and out-of-plane bending will appear in the 690-900 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The spectrum should show a clear molecular ion peak at an m/z ratio corresponding to the molecular weight (~160.21 Da).[2]

-

Fragmentation: Common fragmentation pathways would involve the loss of the phenyl group (C₆H₅•) or cleavage of the cyclopentanone ring, leading to characteristic daughter ions. GC-MS data for this compound is available in spectral databases.[2][7]

Synthesis and Characterization Workflows

The synthesis of this compound can be approached through several established methodologies. The choice of method often depends on the available starting materials and desired scale.

Common Synthetic Pathways

-

Multi-step Synthesis from Cyclopentanol: A classical approach involves the dehydration of cyclopentanol to cyclopentene, followed by epoxidation. The subsequent ring-opening of the epoxide with a phenyl Grignard reagent (phenylmagnesium bromide) yields 2-phenylcyclopentanol, which is then oxidized to the target ketone.[10] This method is illustrative of fundamental organic transformations.

-

Palladium-Catalyzed α-Arylation: A more modern and efficient method involves the direct coupling of cyclopentanone with an aryl halide, such as bromobenzene.[11] This reaction, an analogue of the Hartwig-Buchwald amination, uses a palladium catalyst with a suitable phosphine ligand and a strong base to form the C-C bond at the α-position.[11]

Experimental Protocol: Synthesis via α-Arylation

This protocol is a representative procedure based on established palladium-catalyzed α-arylation methodologies. The causality behind the choice of reagents is critical: the palladium catalyst facilitates the oxidative addition/reductive elimination cycle, the phosphine ligand stabilizes the catalyst and promotes the reaction, and the hindered base is required to deprotonate the ketone to form the enolate nucleophile without competing side reactions.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., DPPF or a biarylphosphine).

-

Reagent Addition: Add a hindered base (e.g., sodium tert-butoxide).

-

Solvent and Substrates: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous toluene, followed by cyclopentanone and bromobenzene via syringe.

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure this compound.

Visualization of Synthetic and Analytical Workflows

The following diagrams illustrate the logical flow of synthesis and subsequent characterization, ensuring a self-validating system where the final product's identity and purity are rigorously confirmed.

Caption: Multi-step synthesis of this compound from cyclopentanol.

Caption: Post-synthesis purification and characterization workflow.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with GHS07 for being an irritant.

| Hazard Category | Code | Description |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315 | Causes skin irritation.[2] |

| H319 | Causes serious eye irritation.[2] | |

| H335 | May cause respiratory irritation.[2] | |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P405, P501 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Store locked up. Dispose of contents/container to an approved waste disposal plant.[2] |

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.[4][5] Some suppliers recommend storage at -10°C.

Conclusion

This compound is a well-characterized ketone with defined physicochemical properties. Its value as a synthetic intermediate is supported by a robust body of literature and the availability of modern synthetic protocols for its preparation. A thorough understanding of its properties, spectroscopic profile, and safety requirements, as detailed in this guide, is crucial for its effective and safe application in research and development environments. The provided workflows for synthesis and characterization serve as a reliable framework for obtaining and validating this important chemical building block.

References

-

Chemsrc. (n.d.). Cyclopentanone,2-phenyl- | CAS#:1198-34-1. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Phenylcyclopentanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 290154, 2-Phenylcyclopentanone. Retrieved from [Link]

-

Molbase. (n.d.). 2-phenylcyclopentanone - 1198-34-1. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Synthesis of 2-Phenylcyclopentanone from cyclopentanol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Phenylcyclopentanone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-phenylcyclopentanone (C11H12O). Retrieved from [Link]

Sources

- 1. CAS 1198-34-1: 2-Phenylcyclopentanone | CymitQuimica [cymitquimica.com]

- 2. 2-Phenylcyclopentanone | C11H12O | CID 290154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2-Phenylcyclopentanone | 1198-34-1 [chemicalbook.com]

- 5. 2-Phenylcyclopentanone CAS#: 1198-34-1 [m.chemicalbook.com]

- 6. Cyclopentanone,2-phenyl | CAS#:1198-34-1 | Chemsrc [chemsrc.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Phenylcyclopentanone(1198-34-1) IR Spectrum [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. echemi.com [echemi.com]

2-Phenylcyclopentan-1-one CAS number 1198-34-1

An In-Depth Technical Guide to 2-Phenylcyclopentan-1-one (CAS 1198-34-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist, Gemini Division

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 1198-34-1), a versatile cyclic ketone of significant interest in modern organic synthesis and medicinal chemistry. The document delineates its fundamental physicochemical and spectroscopic properties, explores established and innovative synthetic methodologies, details its key chemical reactivities, and highlights its applications as a strategic building block in the development of complex molecular architectures, including novel kinase inhibitors. Emphasis is placed on the causality behind experimental choices and the mechanistic underpinnings of its reactivity. Detailed protocols and safety guidelines are provided to ensure both efficacy and operational safety in a laboratory setting.

Introduction: The Strategic Importance of a Phenyl-Substituted Ketone

This compound is an organic compound featuring a five-membered cyclopentanone ring substituted with a phenyl group at the alpha-position to the carbonyl.[1] This structural arrangement, consisting of a chiral center adjacent to a reactive carbonyl group, makes it a valuable intermediate and research chemical.[1][2] Its utility spans from being a foundational precursor in the synthesis of complex polycyclic systems to serving as a key component in the development of pharmacologically active molecules.[3] The presence of both aromatic and aliphatic ketone features allows for a diverse range of chemical transformations, making it a subject of interest for mechanistic studies and the exploration of new synthetic pathways.

Core Physicochemical and Spectroscopic Profile

The precise characterization of this compound is fundamental for its application. The following data, compiled from authoritative sources, provides its key physical and identifying properties.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1198-34-1 | [1][2][4] |

| Molecular Formula | C₁₁H₁₂O | [1][4][5] |

| Molecular Weight | 160.21 - 160.22 g/mol | [1][4][5][6] |

| Appearance | White to Off-White Solid or Colorless to pale yellow liquid | [1][2][] |

| Melting Point | 35-37 °C / 126-127 °C | [2][] |

| Boiling Point | 145 °C @ 25 Torr / 276.1 °C @ 760 mmHg | [2][4] |

| Density | ~1.072 g/cm³ (Predicted) | [2][4] |

| Solubility | Soluble in organic solvents like Chloroform and Methanol; limited solubility in water. | [1][2][] |

| SMILES | C1CC(C(=O)C1)C2=CC=CC=C2 | [1][5] |

| InChIKey | NPELEPAOYMNNRW-UHFFFAOYSA-N | [1][5] |

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will exhibit characteristic signals for the aromatic protons of the phenyl group (typically in the δ 7.2-7.4 ppm region) and a series of multiplets in the aliphatic region (δ 1.8-3.6 ppm) corresponding to the diastereotopic protons of the cyclopentanone ring. The methine proton alpha to both the phenyl and carbonyl groups will appear as a distinct multiplet.

-

¹³C NMR : The spectrum will show a signal for the carbonyl carbon at a downfield chemical shift (typically >200 ppm), multiple signals in the aromatic region (δ 125-140 ppm), and signals for the aliphatic carbons of the cyclopentanone ring.[5]

-

-

Infrared (IR) Spectroscopy : A strong, sharp absorption band characteristic of the C=O stretch of a five-membered ring ketone is expected around 1740-1750 cm⁻¹. Additional bands corresponding to aromatic C-H and C=C stretches will also be present.[5]

-

Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns will typically involve cleavage of the cyclopentanone ring and loss of fragments related to the phenyl group.[5]

Synthesis of this compound

The synthesis of 2-phenylcyclopentanone can be achieved through various routes. A notable method for producing enantiomerically enriched versions, which is of high importance in drug development, involves asymmetric epoxidation followed by a rearrangement.[8]

Caption: Enantioselective synthesis workflow for 2-Aryl Cyclopentanones.

Protocol: Enantioselective Synthesis via Epoxide Rearrangement

This protocol is based on the principles of asymmetric epoxidation and subsequent Lewis acid-catalyzed rearrangement.[8]

-

Step 1: Asymmetric Epoxidation.

-

To a solution of the corresponding 1-phenylcyclopentene in a suitable solvent (e.g., acetonitrile/water), add a chiral ketone catalyst (e.g., a fructose-derived Shi catalyst).

-

Cool the mixture and add a buffered solution of an oxidant, such as Oxone (potassium peroxymonosulfate), portion-wise while maintaining the temperature.

-

Monitor the reaction by TLC or GC-MS until the starting alkene is consumed.

-

Work up the reaction by quenching the excess oxidant and extracting the chiral epoxide product into an organic solvent.

-

-

Step 2: Lewis Acid-Catalyzed Rearrangement.

-

Dissolve the purified chiral epoxide in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution (e.g., to -78 °C) and add a Lewis acid (e.g., BF₃·OEt₂ or SnCl₄) dropwise. Causality: The Lewis acid coordinates to the epoxide oxygen, facilitating a stereospecific 1,2-hydride or aryl shift to form the ketone with high enantiomeric excess.

-

Allow the reaction to proceed at low temperature, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution (e.g., NaHCO₃) and extract the product.

-

Purify the resulting this compound by column chromatography.

-

Key Chemical Reactions and Mechanistic Insights

The reactivity of this compound is dominated by its carbonyl group and the adjacent acidic alpha-protons, making it a versatile substrate for several cornerstone reactions in organic synthesis.

Catalytic Hydrogenation: Reduction to 2-Phenylcyclopentanol

The carbonyl group of this compound can be selectively reduced to a secondary alcohol, 2-phenylcyclopentanol, via catalytic hydrogenation.[9][10]

-

Reaction: this compound + H₂ (in the presence of a metal catalyst like Pd/C, PtO₂, or Raney Nickel) → 2-Phenylcyclopentan-1-ol[11]

-

Experimental Insight: The choice of catalyst and reaction conditions (pressure, temperature) is critical.[9] Palladium on carbon (Pd/C) is often effective for this transformation under mild conditions, typically leaving the phenyl ring intact. More aggressive catalysts like Rhodium or high-pressure conditions could lead to the reduction of the aromatic ring as well. The reaction proceeds via syn-addition of hydrogen to the carbonyl group, leading to a mixture of cis and trans diastereomers of the alcohol product.

Robinson Annulation: Building Fused Ring Systems

This compound can serve as the nucleophilic component in a Robinson annulation, a powerful method for forming a new six-membered ring.[12][13] This reaction is a cornerstone for the synthesis of steroids and other polycyclic natural products.[12][14]

-

Mechanism: The process involves a tandem Michael addition followed by an intramolecular aldol condensation.[12][15]

-

Michael Addition: An enolate is formed from this compound by deprotonation at the C5 position. This enolate then acts as a nucleophile, attacking an α,β-unsaturated ketone (e.g., methyl vinyl ketone, MVK).

-

Intramolecular Aldol Condensation: The resulting 1,5-diketone intermediate is then treated with a base to induce an intramolecular aldol reaction, where a new enolate attacks one of the carbonyl groups, forming a six-membered ring.

-

Dehydration: The resulting β-hydroxy ketone readily dehydrates to form a stable, conjugated α,β-unsaturated ketone product.

-

Caption: Logical workflow of the Robinson Annulation reaction.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable scaffold and intermediate in several areas of chemical research.

-

Pharmaceutical Intermediate: It is a documented building block for compounds designed to inhibit RIP1 kinase, an enzyme implicated in inflammatory diseases, cancer, and neurodegeneration.[3] This highlights its potential in the synthesis of targeted therapeutics.

-

Precursor for Novel Compounds: It is used as a starting material for the green preparation of fluoroalkanones, demonstrating its role in developing new synthetic methodologies.[2][]

-

Tumor Research: Derivatives of this compound have shown antitumor properties by inducing apoptosis in cancer cells, making them promising candidates for further investigation in oncology.[3]

-

Material Science: The compound has been explored as a monomer or building block in polymer chemistry to enhance the thermal and mechanical properties of materials.[3]

Safety, Handling, and Hazard Management

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols when handling this compound is mandatory.

GHS Hazard Information

The compound is classified with the following hazards.[5][16]

| Hazard Code | Statement | GHS Pictogram | Signal Word |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Recommended Handling and PPE

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling.[16] Avoid breathing dust, fumes, or vapors.[16]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[16]

-

Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If irritation occurs, get medical advice.[16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[16]

Conclusion

This compound (CAS 1198-34-1) is more than a simple cyclic ketone; it is a strategic precursor with significant utility in advanced organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity in key transformations like catalytic hydrogenation and Robinson annulation, underscore its importance. For researchers and drug development professionals, a thorough understanding of its synthesis, handling, and chemical behavior is essential to fully exploit its potential in creating novel, high-value molecules.

References

-

Cyclopentanone,2-phenyl- | CAS#:1198-34-1. Chemsrc. [Link]

-

2-Phenylcyclopentanone | C11H12O | CID 290154. PubChem, National Institutes of Health. [Link]

-

2-Phenylcyclopentan-1-ol | C11H14O | CID 316766. PubChem, National Institutes of Health. [Link]

-

Robinson annulation. Wikipedia. [Link]

-

2-Cyclopenten-1-one, 2-phenyl- | C11H10O | CID 10866606. PubChem, National Institutes of Health. [Link]

-

Shen, Y. M., Wang, B., & Shi, Y. (2006). Enantioselective synthesis of 2-aryl cyclopentanones by asymmetric epoxidation and epoxide rearrangement. Angewandte Chemie International Edition, 45(9), 1429-1432. [Link]

-

2-phenylcyclopentanone - 1198-34-1. Mol-Instincts. [Link]

-

The Robinson Annulation. Master Organic Chemistry. [Link]

-

2-PHENYLBUTYRONITRILE. Organic Syntheses Procedure. [Link]

-

Synthesis of 2-Phenylcyclopentanone from cyclopentanol. Chemistry Stack Exchange. [Link]

-

Elimination reaction of 1-bromo-2-phenylcyclopentane. Chemistry Stack Exchange. [Link]

-

Cyclopentanone synthesis. Organic Chemistry Portal. [Link]

-

The Robinson Annulation Reaction. Chemistry LibreTexts. [Link]

-

The Robinson Annulation Reaction. Chemistry LibreTexts. [Link]

-

Robinson Annulation. ResearchGate. [Link]

-

Enantioconvergent synthesis of (–)-3-methyl-3-phenylcyclopentanone. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Cyclopentenone synthesis. Organic Chemistry Portal. [Link]

-

Catalytic Hydrogenation. Science Mania. [Link]

-

Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Semantic Scholar. [Link]

Sources

- 1. CAS 1198-34-1: 2-Phenylcyclopentanone | CymitQuimica [cymitquimica.com]

- 2. 2-Phenylcyclopentanone CAS#: 1198-34-1 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Cyclopentanone,2-phenyl | CAS#:1198-34-1 | Chemsrc [chemsrc.com]

- 5. 2-Phenylcyclopentanone | C11H12O | CID 290154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 8. Enantioselective synthesis of 2-aryl cyclopentanones by asymmetric epoxidation and epoxide rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catalytic Hydrogenation [sciencemaniachem.com]

- 10. youtube.com [youtube.com]

- 11. 2-Phenylcyclopentan-1-ol | C11H14O | CID 316766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Robinson annulation - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. aksci.com [aksci.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Phenylcyclopentan-1-one

This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenylcyclopentan-1-one (CAS No: 1198-34-1), a versatile ketone in organic synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation of this compound. The information presented herein is synthesized from established spectral databases and scientific literature to ensure technical accuracy and reliability.

Introduction to this compound

This compound is a cyclic ketone featuring a cyclopentanone ring substituted with a phenyl group at the alpha-position to the carbonyl group.[1] Its molecular formula is C₁₁H₁₂O, and it has a molecular weight of approximately 160.21 g/mol .[2] This compound serves as a valuable intermediate in the synthesis of various organic molecules and is of significant interest in the development of novel chemical entities. Accurate and thorough spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent experimental work.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The ¹H NMR spectrum of this compound is complex due to the presence of a chiral center and the conformational flexibility of the cyclopentanone ring.

Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H |

| Methine-H (α to C=O and Ph) | 3.50 - 3.70 | Multiplet | 1H |

| Methylene-H (α to C=O) | 2.30 - 2.60 | Multiplet | 2H |

| Methylene-H (β to C=O) | 1.90 - 2.20 | Multiplet | 2H |

| Methylene-H (γ to C=O) | 1.70 - 1.90 | Multiplet | 2H |

Interpretation and Causality:

-

Phenyl Protons (7.20 - 7.40 ppm): The protons on the aromatic ring appear in the characteristic downfield region due to the deshielding effect of the ring current. Their complex multiplet structure arises from small differences in their chemical environments and spin-spin coupling.

-

Methine Proton (3.50 - 3.70 ppm): The single proton at the C2 position is significantly deshielded due to its proximity to both the electron-withdrawing carbonyl group and the phenyl ring. Its multiplicity will be complex, appearing as a multiplet due to coupling with the adjacent methylene protons.

-

Cyclopentanone Ring Protons (1.70 - 2.60 ppm): The six protons on the cyclopentanone ring are diastereotopic and exhibit complex splitting patterns. The protons on the carbon adjacent to the carbonyl group (C5) are expected to be the most deshielded of the methylene groups. The overlapping multiplets in this region are a hallmark of the flexible cyclopentane ring system.

Experimental Protocol for ¹H NMR Spectroscopy

This protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tube

-

Pasteur pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and transfer it into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.

-

Homogenization: Gently vortex the mixture until the sample is completely dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 2-second relaxation delay, 16-32 scans).

-

Process the free induction decay (FID) with a Fourier transform.

-

Phase the spectrum and reference the TMS peak to 0.00 ppm.

-

Integrate the signals and analyze the chemical shifts and multiplicities.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the proton-decoupled ¹³C NMR spectrum.

¹³C NMR Spectral Data

The following table summarizes the assigned chemical shifts for the carbon atoms of this compound in CDCl₃.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (C1) | ~218 |

| Phenyl C (quaternary) | ~140 |

| Phenyl CH | ~129, ~128, ~127 |

| CH (C2) | ~55 |

| CH₂ (C5) | ~38 |

| CH₂ (C3) | ~30 |

| CH₂ (C4) | ~22 |

Data sourced from spectral databases.

Interpretation and Causality:

-

Carbonyl Carbon (~218 ppm): The carbonyl carbon is highly deshielded and appears at a characteristic low-field chemical shift.

-

Phenyl Carbons (~127-140 ppm): The aromatic carbons resonate in the typical range of 120-140 ppm. The quaternary carbon to which the cyclopentyl ring is attached is the most downfield of this group.

-

Methine Carbon (~55 ppm): The C2 carbon, bonded to the phenyl group and alpha to the carbonyl, is found at a moderate chemical shift.

-

Cyclopentanone Methylene Carbons (~22-38 ppm): The three methylene carbons of the cyclopentanone ring have distinct chemical shifts, with the C5 carbon, being alpha to the carbonyl, appearing at the lowest field among them.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

Key Differences from ¹H NMR Protocol:

-

Sample Concentration: A higher concentration of the sample (20-50 mg) is generally required.

-

Acquisition Parameters: A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio. Proton decoupling is typically employed to simplify the spectrum and enhance the signal.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Data

The key IR absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 - 3030 | Medium | Aromatic C-H stretch |

| ~2960 - 2870 | Medium | Aliphatic C-H stretch |

| ~1745 | Strong | C=O stretch (ketone) |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretch |

| ~750, ~700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Data sourced from spectral databases.

Interpretation and Causality:

-

C=O Stretch (~1745 cm⁻¹): The most prominent peak in the IR spectrum is the strong absorption corresponding to the carbonyl group stretch. Its position is characteristic of a five-membered cyclic ketone.

-

C-H Stretches: The absorptions above 3000 cm⁻¹ are indicative of the C-H bonds in the aromatic ring, while those below 3000 cm⁻¹ correspond to the C-H bonds of the cyclopentanone ring.

-

Aromatic C=C Stretches: The absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl group.

-

C-H Bending: The strong absorptions around 700 and 750 cm⁻¹ are indicative of the out-of-plane C-H bending of a monosubstituted benzene ring.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a liquid or solid sample.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of liquid this compound or a small amount of the solid onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data (Electron Ionization - EI)

The mass spectrum of this compound obtained by electron ionization will show a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 160 | Moderate | [M]⁺ (Molecular Ion) |

| 131 | Moderate | [M - C₂H₅]⁺ |

| 117 | High | [M - C₃H₅O]⁺ or [C₉H₉]⁺ |

| 105 | High | [C₇H₅O]⁺ (Benzoyl cation) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Data sourced from spectral databases.

Interpretation and Fragmentation Pathways:

-

Molecular Ion (m/z 160): The peak at m/z 160 corresponds to the intact molecule with one electron removed.

-

Key Fragmentations: The fragmentation of this compound is driven by the stability of the resulting carbocations. Common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and rearrangements. The formation of the stable tropylium ion (m/z 91) and benzoyl cation (m/z 105) are characteristic fragmentation patterns for compounds containing a phenyl group attached to a carbonyl system.

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry is a powerful technique for separating and identifying components of a mixture. For a pure sample, it provides the mass spectrum.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injector.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column, which separates the analyte from any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (typically by electron impact).

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio in the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful suite of tools for the unambiguous identification and structural verification of this compound. This guide has detailed the characteristic spectral features and provided standardized protocols for data acquisition. By understanding the principles behind these techniques and their application to this specific molecule, researchers can confidently characterize their samples, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

PubChem. 2-Phenylcyclopentanone. National Center for Biotechnology Information. [Link]

-

SpectraBase. 2-Phenylcyclopentanone. [Link]

-

Chem-Space. 2-phenylcyclopentanone. [Link]

-

Hossain, M. L., et al. (2022). Photocatalytic alpha-arylation of cyclic ketones. Nature Synthesis. DOI: 10.1038/s41557-021-00021-0. [Link]

Sources

A Comprehensive Guide to the NMR Spectral Analysis of 2-Phenylcyclopentan-1-one: From 1D Interpretation to 2D Structural Elucidation

Abstract

This in-depth technical guide provides a comprehensive walkthrough of the Nuclear Magnetic Resonance (NMR) spectral analysis of 2-Phenylcyclopentan-1-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It offers a detailed, logic-driven narrative that explains the causality behind experimental choices and the interpretation of complex spectral features. By integrating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, we present a self-validating system for the unambiguous structural elucidation and spectral assignment of this chiral ketone. This guide is grounded in authoritative references and provides detailed experimental protocols, data tables, and visual diagrams to ensure both technical accuracy and practical applicability.

Foundational Principles: Understanding the Molecule

This compound is a chiral ketone featuring a phenyl group substituted at the C2 position, adjacent to the carbonyl group. This substitution creates a stereocenter at C2, making a thorough understanding of its three-dimensional structure crucial. The molecule's key structural features—the aromatic ring, the electron-withdrawing carbonyl group, the flexible five-membered aliphatic ring, and the chiral methine center—all produce distinct and predictable effects in an NMR spectrum.

-

Chemical Shift (δ): The local electronic environment of each nucleus dictates its resonance frequency. The carbonyl group (C1) strongly deshields adjacent nuclei, shifting the α-proton (H2) and α-carbons (C2, C5) downfield. The phenyl group introduces further deshielding and anisotropic effects.[1]

-

Spin-Spin Coupling (J): The interaction between non-equivalent nuclei, transmitted through chemical bonds, causes signal splitting. The magnitude of the coupling constant (J-value), measured in Hertz (Hz), provides critical information about the dihedral angle between protons, which is essential for conformational and stereochemical analysis.[2]

The primary objective of this guide is to assemble these individual pieces of information into a coherent and unambiguous structural assignment.

Molecular Structure and Numbering

For clarity, the following atom numbering scheme will be used throughout this guide.

Caption: Structure and numbering of this compound.

The Integrated Analytical Workflow

A robust structural elucidation relies not on a single experiment, but on an integrated workflow where each step logically informs the next. The process begins with simple 1D experiments to provide an overview of the proton and carbon environments, followed by more complex 2D experiments to establish connectivity and finalize assignments.

Caption: Logical workflow for the NMR analysis of this compound.

Experimental Protocol: Sample Preparation and Data Acquisition

Trustworthy data begins with meticulous sample preparation. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its high solubility and relatively clean spectral window.

Protocol 1: Sample Preparation

-

Weigh approximately 15-20 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

The sample is now ready for analysis.

Protocol 2: NMR Data Acquisition All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire using proton decoupling, a 45° pulse angle, and a relaxation delay of 2 seconds. A DEPT-135 experiment should also be run to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

-

2D Experiments (COSY, HSQC, HMBC): Utilize standard gradient-selected pulse programs. Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, particularly for the less sensitive HMBC experiment.

1D NMR Spectral Interpretation: The First Pass

¹H NMR Analysis

The ¹H NMR spectrum provides the initial overview of the proton environments. We can predict three distinct regions for the signals: the aromatic region, the deshielded α-methine proton, and the aliphatic methylene protons.

-

Aromatic Protons (δ 7.20-7.40 ppm): The five protons of the phenyl ring will appear in this region. Due to similar electronic environments, they often present as a complex, overlapping multiplet.

-

α-Methine Proton (H2, ~δ 3.6 ppm): This single proton is attached to the chiral center (C2). It is deshielded by both the adjacent carbonyl group and the phenyl ring, shifting it significantly downfield. It is coupled to the two diastereotopic protons on C3, appearing as a multiplet (often a doublet of doublets or triplet).

-

Aliphatic Methylene Protons (H3, H4, H5, ~δ 1.9-2.6 ppm): These six protons make up the rest of the cyclopentanone ring. Due to the ring's flexibility and the influence of the substituents, these signals are often complex and overlapping multiplets. The protons on C5, being α to the carbonyl, are expected to be the most downfield of this group. The protons on C3 are adjacent to the chiral center, making them diastereotopic and thus chemically non-equivalent, which can lead to complex splitting patterns.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton | Predicted δ (ppm) | Multiplicity | Coupling (J) | Rationale for Assignment |

|---|---|---|---|---|

| H-Ar | 7.20 - 7.40 | m | - | Standard aromatic region. |

| H2 | ~ 3.6 | m (dd or t) | Vicinal | Deshielded by C=O and Phenyl group. Coupled to H3 protons. |

| H5 | 2.4 - 2.6 | m | Geminal, Vicinal | α to C=O. Coupled to H4 protons and its geminal partner. |

| H3, H4 | 1.9 - 2.4 | m | Geminal, Vicinal | Aliphatic protons; complex overlapping region. |

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. With proton decoupling, each unique carbon appears as a single line. The DEPT-135 experiment is invaluable for distinguishing between carbon types.

-

Carbonyl Carbon (C1, ~δ 215-220 ppm): The carbonyl carbon is highly deshielded and appears far downfield, making it easily identifiable.[3]

-

Aromatic Carbons (δ 125-140 ppm): The six carbons of the phenyl ring appear in this region. The ipso-carbon (attached to the cyclopentanone ring) is quaternary and often has a lower intensity.

-

α-Methine Carbon (C2, ~δ 55-60 ppm): This carbon, bearing the phenyl group, is significantly deshielded compared to other aliphatic carbons.

-

Aliphatic Methylene Carbons (C3, C4, C5, δ 20-40 ppm): These carbons appear in the typical aliphatic region. C5, being α to the carbonyl, will be the most downfield of the three.

Table 2: Reported ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon | Chemical Shift (δ) ppm[3][4] | DEPT-135 | Assignment |

|---|---|---|---|

| C1 | 218.4 | Absent | Carbonyl (C=O) |

| C-ipso | 139.5 | Absent | Aromatic Quaternary |

| C-para | 128.8 | Positive | Aromatic CH |

| C-meta | 128.0 | Positive | Aromatic CH |

| C-ortho | 127.0 | Positive | Aromatic CH |

| C2 | 56.1 | Positive | Methine (CH) |

| C5 | 38.6 | Negative | Methylene (CH₂) |

| C3 | 31.0 | Negative | Methylene (CH₂) |

| C4 | 21.2 | Negative | Methylene (CH₂) |

2D NMR Correlation: Unambiguous Assignment

While 1D spectra provide a foundational map, 2D correlation experiments are essential to connect the signals and build a definitive structural picture.

COSY (¹H-¹H Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][6] It is the primary tool for tracing out the proton spin systems within the molecule. For this compound, this experiment will clearly delineate the connectivity of the aliphatic ring protons.

A cross-peak between two proton signals in the COSY spectrum indicates that those protons are spin-coupled. We expect to trace a path from H2 ↔ H3 ↔ H4 ↔ H5. The aromatic protons will also show correlations amongst themselves. Crucially, there will be no COSY correlation between the aromatic protons and the aliphatic protons, as they are separated by more than three bonds.

Caption: Expected ¹H-¹H COSY correlations in the aliphatic spin system.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[7] This is an exceptionally powerful experiment for definitively assigning carbons that have attached protons.

Each cross-peak in the HSQC spectrum represents a one-bond C-H connection. By overlaying the ¹H and ¹³C assignments from the 1D spectra, the HSQC data validates or corrects those initial hypotheses. For example, the proton signal at ~3.6 ppm will show a correlation to the carbon signal at 56.1 ppm, confirming their assignment as H2 and C2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the final piece of the puzzle, revealing correlations between protons and carbons over two or three bonds. This is critical for identifying connectivity across quaternary carbons (like C1 and C-ipso) and for linking different spin systems together.

Key HMBC correlations to look for in this compound include:

-

H2 to C1 (Carbonyl): A three-bond correlation that confirms the position of the methine proton alpha to the carbonyl.

-

H5 to C1 (Carbonyl): A two-bond correlation that confirms the position of the other alpha-methylene group.

-

H2 to C-ipso, C-ortho: Correlations that unambiguously link the cyclopentanone ring to the phenyl ring at the C2 position.

-

H-ortho to C2: A three-bond correlation further confirming the link between the two ring systems.

Caption: Key HMBC correlations for structural elucidation.

Conclusion: A Self-Validating Approach

By systematically applying a suite of NMR experiments, the structure of this compound can be determined with a high degree of confidence. The 1D spectra provide the initial chemical shift and multiplicity data. COSY connects the proton framework of the aliphatic ring. HSQC then maps each proton to its corresponding carbon atom. Finally, HMBC provides the long-range correlations that piece the entire molecular puzzle together, linking the aliphatic ring, the carbonyl group, and the phenyl substituent into a single, validated structure. This integrated, multi-technique approach represents a robust and self-validating system for the structural elucidation of small molecules in any research or development setting.

References

-

SpectraBase. (n.d.). 2-Phenylcyclopentanone. John Wiley & Sons, Inc. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). 2-Phenylcyclopentanone. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Gruber, J., & Camilo, F. F. (1999). Synthesis of novel diaryloxocyclopentanethiocarboxylates by electrochemical reduction of cinnamic acid thioesters. ResearchGate. Retrieved January 8, 2026, from [Link]

-

Organic Spectroscopy International. (2014). 1H-1H COSY NMR. Retrieved January 8, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Retrieved January 8, 2026, from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved January 8, 2026, from [Link]

-

Cloarec, O., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics. Retrieved January 8, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. 2-Phenylcyclopentanone | C11H12O | CID 290154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H-1H COSY NMR [orgspectroscopyint.blogspot.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Phenylcyclopentan-1-one

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Phenylcyclopentan-1-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and detailed spectral interpretation of this compound, offering field-proven insights into its structural elucidation.

Introduction: The Structural Significance of this compound

This compound is a ketone featuring a five-membered cyclopentanone ring substituted with a phenyl group at the alpha position to the carbonyl. This structural motif is of interest in synthetic organic chemistry and is a potential building block in the development of novel pharmaceutical agents. The conformational flexibility of the cyclopentane ring, existing in a dynamic equilibrium of envelope and half-chair forms, presents a unique challenge and opportunity for structural analysis using ¹H NMR spectroscopy.[1] A precise understanding of its spectral features is paramount for confirming its identity, assessing its purity, and understanding its chemical environment.

Fundamental Principles of ¹H NMR Spectroscopy in the Context of this compound

The ¹H NMR spectrum of this compound is governed by three primary parameters: chemical shift (δ), spin-spin coupling (J), and signal integration.

-

Chemical Shift (δ): The chemical shift of a proton is determined by its local electronic environment. In this compound, the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the phenyl ring are the dominant factors influencing the chemical shifts of the cyclopentane protons. Protons alpha to the carbonyl group are significantly deshielded and appear at a higher chemical shift (downfield). The phenyl protons themselves will resonate in the aromatic region of the spectrum.

-

Spin-Spin Coupling (J-coupling): J-coupling, or scalar coupling, arises from the interaction of the magnetic moments of neighboring non-equivalent protons, leading to the splitting of NMR signals. The multiplicity of a signal (e.g., singlet, doublet, triplet) reveals the number of adjacent protons and provides crucial information about the connectivity of the molecule. For the cyclopentane ring, the vicinal coupling constants (³JHH) are highly dependent on the dihedral angle between the coupled protons, which is in turn influenced by the ring's conformation.

-

Integration: The area under each signal in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. This allows for a quantitative determination of the relative number of protons in different chemical environments within the molecule.

Predicted ¹H NMR Spectrum of this compound

Based on established principles of ¹H NMR spectroscopy, a prediction of the spectrum for this compound can be made. The protons are labeled as follows for clarity:

Caption: Structure of this compound with proton labeling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H_a | 3.5 - 3.8 | Doublet of Doublets (dd) | 1H | Methine proton at C2, deshielded by both the carbonyl group and the adjacent phenyl ring. Coupled to the two diastereotopic protons on C3. |

| H_b, H_c | 1.9 - 2.5 | Multiplet (m) | 2H | Methylene protons at C3. Diastereotopic due to the chiral center at C2. Deshielded by proximity to the phenyl group. Complex splitting due to coupling with H_a and the C4 protons. |

| H_d, H_e | 1.7 - 2.1 | Multiplet (m) | 2H | Methylene protons at C4. Less deshielded than C3 and C5 protons. Complex splitting from coupling with protons on C3 and C5. |

| H_f, H_g | 2.2 - 2.8 | Multiplet (m) | 2H | Methylene protons at C5, alpha to the carbonyl group. Significantly deshielded. Complex splitting from coupling with protons on C4. |

| Phenyl-H | 7.2 - 7.5 | Multiplet (m) | 5H | Aromatic protons of the phenyl ring. |

Analysis of an Experimental ¹H NMR Spectrum

While a publicly available, fully assigned spectrum of this compound is not readily found in spectral databases, data from the synthesis of this compound can be found in the supporting information of scientific publications. For instance, the photocatalytic α-arylation of cyclopentanone to yield 2-phenylcyclopentanone has been reported, and the characterization data would include its ¹H NMR spectrum.[2][3]

A representative ¹H NMR spectrum of 2-phenylcyclopentanone in CDCl₃ would be expected to show the following key features, which can be compared against the predictions in Table 1:

-

Aromatic Region (7.2 - 7.5 ppm): A complex multiplet integrating to 5 protons, corresponding to the phenyl ring.

-

Downfield Aliphatic Region (3.5 - 3.8 ppm): A signal corresponding to the single proton at the C2 position (H_a), likely a doublet of doublets, confirming its coupling to the two non-equivalent protons on the adjacent carbon.

-

Upfield Aliphatic Region (1.7 - 2.8 ppm): A series of complex, overlapping multiplets integrating to 6 protons. These signals correspond to the three sets of methylene protons on the cyclopentanone ring. The significant overlap is a consequence of the conformational flexibility of the five-membered ring and the similar electronic environments of these protons.

The protons on the cyclopentanone ring are all non-equivalent and will show complex splitting patterns due to both geminal and vicinal coupling. A high-field NMR instrument (e.g., 400 MHz or higher) would be necessary to resolve these multiplets to the greatest extent possible.

Experimental Protocol for Acquiring the ¹H NMR Spectrum

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.

5.1. Materials and Equipment

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz)

5.2. Sample Preparation

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

-

Gently vortex the mixture until the sample is fully dissolved.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

5.3. NMR Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks.

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Acquire the free induction decay (FID).

-

Process the FID by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

Caption: Experimental workflow for ¹H NMR analysis.

Safety Precautions

This compound is classified as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the compound and the deuterated solvent should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for 2-phenylcyclopentanone.[5]

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information for its structural confirmation. The distinct signals for the aromatic protons, the deshielded methine proton at the chiral center, and the complex multiplets of the cyclopentane ring protons are all characteristic features. A thorough analysis of the chemical shifts, coupling patterns, and integrations allows for an unambiguous identification of the molecule. This guide provides the foundational knowledge and practical protocols for researchers to confidently acquire and interpret the ¹H NMR spectrum of this important chemical entity.

References

-

PubChem. (n.d.). 2-Phenylcyclopentanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Hossain, M. M., Shaikh, A. C., Moutet, J., & Gianetti, T. L. (2022). Photocatalytic α-arylation of cyclic ketones. Nature Synthesis, 1(2), 147–157. [Link]

-

Hossain, M. M., Shaikh, A., Moutet, J., & Gianetti, T. (2022, January 24). Photoredox α-Arylation of cyclic ketones. ChemRxiv. [Link]

Sources

An In-depth Technical Guide to the 13C NMR of 2-Phenylcyclopentan-1-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

The precise structural elucidation of organic molecules is a cornerstone of modern chemical and pharmaceutical research. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out for its ability to provide a detailed carbon framework of a molecule. This guide offers a comprehensive exploration of the 13C NMR spectrum of 2-phenylcyclopentan-1-one, a compound of interest in organic synthesis and medicinal chemistry. As Senior Application Scientists, our goal is to not only present the spectral data but to also provide the underlying principles and practical considerations necessary for its accurate interpretation and application.

Introduction to this compound and the Significance of 13C NMR

This compound (CAS No. 1198-34-1) is a cyclic ketone featuring a phenyl group substituent at the alpha-position to the carbonyl group.[1] Its molecular formula is C11H12O.[1] The presence of both aliphatic and aromatic moieties, along with a carbonyl group, results in a rich and informative 13C NMR spectrum. Understanding this spectrum is crucial for confirming the compound's identity, assessing its purity, and studying its chemical transformations.

13C NMR spectroscopy provides a distinct signal for each unique carbon atom in a molecule, offering a direct count of non-equivalent carbons. The chemical shift of each signal is highly sensitive to the local electronic environment, providing valuable information about the functional groups and connectivity of the carbon skeleton.[2]

Theoretical Principles of 13C NMR Spectroscopy

The fundamental principle of 13C NMR lies in the magnetic properties of the 13C isotope. When placed in a strong external magnetic field, the nuclear spins of 13C atoms align either with or against the field. Irradiation with radiofrequency energy can cause these spins to "flip" to the higher energy state. The precise frequency required for this transition is known as the resonance frequency, which is influenced by the electron density around the carbon nucleus.

Electronegative atoms, such as the oxygen in the carbonyl group, withdraw electron density, "deshielding" the adjacent carbon nucleus and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" the nucleus and shifting the signal to a lower chemical shift (upfield). The chemical shifts in 13C NMR are typically reported in parts per million (ppm) relative to a standard reference compound, tetramethylsilane (TMS).[2]

Experimental Protocol for 13C NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring a high-quality 13C NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

3.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound. It offers good solubility and its residual solvent peak (a triplet around 77 ppm) serves as a convenient internal reference.

-

Concentration: Prepare a solution of approximately 50-100 mg of this compound in 0.6-0.7 mL of CDCl3 in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard, with its 13C signal defined as 0.0 ppm.

3.2. Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Acquisition Mode: The spectrum is typically acquired using a proton-decoupled sequence, which simplifies the spectrum by removing C-H coupling and collapsing each carbon signal into a singlet.

-

Key Parameters:

-

Pulse Angle: A 30-45° pulse angle is commonly used to allow for a shorter relaxation delay.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

-

Number of Scans: A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, as the 13C isotope has a low natural abundance (1.1%).

-

3.3. Data Processing

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually phased and the baseline is corrected to ensure accurate peak integration and chemical shift determination.

-

Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm.

Analysis and Interpretation of the 13C NMR Spectrum of this compound

The 13C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule.

Molecular Structure with Carbon Numbering:

Caption: Molecular structure of this compound with carbon numbering for 13C NMR assignment.

4.1. Predicted Chemical Shifts and Rationale

The prediction of the 13C NMR chemical shifts is based on established empirical data and the known effects of substituents.

-

Carbonyl Carbon (C1): Ketone carbonyl carbons are significantly deshielded and typically appear in the range of 205-220 ppm.[3]

-

Aromatic Carbons (C1' - C6'): Aromatic carbons resonate in the region of 125-150 ppm.[3]

-

C1' (ipso-carbon): The carbon directly attached to the cyclopentanone ring. Its chemical shift will be influenced by the alkyl substituent.

-

C2'/C6' (ortho-carbons): These carbons are equivalent due to free rotation around the C2-C1' bond.

-

C3'/C5' (meta-carbons): These carbons are also equivalent.

-

C4' (para-carbon): The chemical shift of the para-carbon is sensitive to the electronic nature of the substituent.

-

-

Aliphatic Carbons (C2 - C5):

-

C2 (methine carbon): This carbon is attached to the electron-withdrawing phenyl group, which will cause a downfield shift compared to a simple cyclopentane.

-

C3, C4, C5 (methylene carbons): These carbons will appear in the typical aliphatic region, with their specific chemical shifts influenced by their proximity to the carbonyl and phenyl groups. C5 will be deshielded by the adjacent carbonyl group.

-

4.2. Spectral Data and Assignments

Based on a spectrum available from SpectraBase (provided by W. Robien, Inst. of Org. Chem., Univ. of Vienna), and the principles outlined above, the following assignments can be proposed:

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton Decoupled) | Rationale for Assignment |

| C1 (C=O) | ~218 | Singlet | Characteristic downfield shift for a ketone carbonyl carbon. |